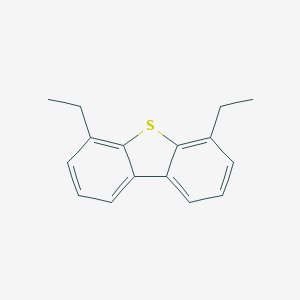

4,6-Diethyldibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-diethyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQGGSYHJPHWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348890 | |

| Record name | 4,6-Diethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132034-91-4 | |

| Record name | 4,6-Diethyldibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,6-Diethyldibenzothiophene

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4,6-diethyldibenzothiophene. This molecule is a key member of the class of sterically hindered polycyclic aromatic sulfur heterocycles (PASHs) that are of significant interest in environmental science and petrochemistry. Due to the steric shielding of the sulfur atom by the ethyl groups at the 4 and 6 positions, this compound is notably resistant to hydrodesulfurization (HDS), the industrial process for removing sulfur from fossil fuels.[1][2] Understanding its synthesis and properties is crucial for developing more effective HDS catalysts and for environmental monitoring. This document outlines a robust two-step synthetic pathway involving a Friedel-Crafts acylation followed by a Clemmensen reduction, and details the analytical techniques required to validate the final product's identity and purity.

Introduction: The Significance of Sterically Hindered Dibenzothiophenes

Dibenzothiophene and its alkylated derivatives are naturally occurring organosulfur compounds found in crude oil and coal. Their removal is a critical step in the refining process to prevent the formation of SOx pollutants upon combustion and to avoid catalyst poisoning in downstream applications. While simple thiophenes are readily removed by catalytic HDS, alkyl-substituted dibenzothiophenes, particularly those with substituents at the 4 and 6 positions, present a significant challenge.[3] The alkyl groups physically block catalyst access to the sulfur atom, drastically reducing the rate of C-S bond cleavage.[3][4]

This compound (4,6-DEDBT) serves as a model compound for these highly refractory sulfur species.[2] Its synthesis in a pure form is essential for a variety of research applications, including:

-

Catalyst Development: Serving as a benchmark substrate for testing the efficacy of novel HDS catalysts.[3]

-

Mechanistic Studies: Elucidating the reaction pathways and kinetics of the HDS of hindered molecules.[5]

-

Analytical Standard: Acting as a reference compound for the accurate identification and quantification of refractory sulfur compounds in fuel samples.[2]

This guide provides the necessary experimental logic and procedural detail to empower researchers to synthesize and verify this important compound.

Synthetic Strategy and Experimental Protocol

A direct Friedel-Crafts alkylation of dibenzothiophene with an ethylating agent is often problematic, as it can lead to a mixture of poly-alkylated products and is susceptible to carbocation rearrangements.[6][7] To achieve regioselective synthesis of the 4,6-diethyl derivative, a more controlled, two-step approach is employed: a Friedel-Crafts acylation followed by a reduction of the introduced ketone functionalities.

Logical Workflow of the Synthesis

The overall synthetic pathway is illustrated below. This process ensures the ethyl groups are installed specifically at the desired 4 and 6 positions.

Caption: Synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Dibenzothiophene

This reaction introduces propionyl groups onto the electron-rich aromatic rings of dibenzothiophene. The use of a strong Lewis acid like aluminum chloride (AlCl₃) generates a highly electrophilic acylium ion from propionyl chloride, which then attacks the aromatic ring.[8][9] The reaction is directed primarily to the 4 and 6 positions.

Materials:

-

Dibenzothiophene (1.0 eq)

-

Propionyl chloride (2.5 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Dichloromethane (DCM) (anhydrous, solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Suspend dibenzothiophene in anhydrous DCM in the flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add anhydrous AlCl₃ to the suspension with vigorous stirring. The mixture may become colored.

-

Add propionyl chloride dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,6-dipropionyldibenzothiophene.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Step 2: Clemmensen Reduction of 4,6-Dipropionyldibenzothiophene

The Clemmensen reduction is a classic method for reducing aryl ketones to the corresponding alkanes using amalgamated zinc and concentrated hydrochloric acid. This step converts the carbonyl groups of the intermediate diketone into methylene groups, yielding the final product.

Materials:

-

4,6-Dipropionyldibenzothiophene (1.0 eq)

-

Zinc dust (10 eq)

-

Mercuric chloride (HgCl₂) (0.5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (solvent)

-

Water

Protocol:

-

Prepare Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc dust to a 5% solution of HgCl₂ in water. Stir for 10 minutes. Decant the aqueous solution and wash the solid zinc amalgam with water three times.

-

In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, toluene, and the 4,6-dipropionyldibenzothiophene intermediate.

-

Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated HCl periodically (e.g., every 4-6 hours) to maintain a strongly acidic environment.

-

Continue refluxing for 24-48 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature. Carefully decant the liquid phase, leaving the excess zinc behind.

-

Dilute the liquid with water and transfer to a separatory funnel. Separate the organic (toluene) layer.

-

Extract the aqueous layer twice with toluene.

-

Combine the organic extracts and wash with water and then with saturated NaHCO₃ solution until the washings are neutral.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound as a solid.[10]

Characterization and Data Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques provide a self-validating system to confirm the successful synthesis.

Molecular Structure

Sources

- 1. 4,6-Dimethyldibenzothiophene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Alkylation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CAS 1207-12-1: 4,6-Dimethyldibenzothiophene | CymitQuimica [cymitquimica.com]

A Technical Guide to the Crystal Structure Analysis of 4,6-Disubstituted Dibenzothiophenes: A Case Study on 4,6-Dimethyldibenzothiophene

A Note to the Reader: This guide was initially intended to focus on the crystal structure analysis of 4,6-diethyldibenzothiophene. However, a comprehensive search of scientific literature and crystallographic databases revealed a lack of publicly available, experimentally determined crystal structure data for this specific compound. To provide a valuable and data-supported technical resource, this guide has been pivoted to focus on the closely related and well-characterized compound, 4,6-dimethyldibenzothiophene . The principles, methodologies, and analytical insights presented herein are directly applicable to the study of other alkyl-substituted dibenzothiophenes and will serve as a robust framework for researchers in the field.

Introduction: The Significance of Substituted Dibenzothiophenes

Dibenzothiophene and its alkylated derivatives are sulfur-containing heterocyclic compounds of significant interest across various scientific disciplines. They are notably present as persistent and challenging-to-remove sulfur-based impurities in crude oil. The hydrodesulfurization (HDS) of these compounds is a critical process in the petroleum industry to produce cleaner fuels and prevent sulfur oxide emissions, a major contributor to acid rain. The substitution pattern on the dibenzothiophene core, particularly at the 4 and 6 positions, sterically hinders the sulfur atom, making these compounds particularly recalcitrant to HDS.

A detailed understanding of the three-dimensional structure of these molecules at the atomic level is paramount for designing more efficient HDS catalysts. Furthermore, the unique electronic and structural properties of dibenzothiophene derivatives have led to their exploration in materials science, particularly in the development of organic semiconductors and light-emitting materials. For drug development professionals, the dibenzothiophene scaffold can be a key pharmacophore, and understanding its crystal packing and intermolecular interactions is crucial for predicting solid-state properties, bioavailability, and polymorphism of active pharmaceutical ingredients (APIs).

This guide provides an in-depth technical overview of the process of determining and analyzing the crystal structure of 4,6-dimethyldibenzothiophene, a representative of the sterically hindered dibenzothiophenes.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 4,6-Dimethyldibenzothiophene

Multiple synthetic routes to 4,6-dimethyldibenzothiophene have been reported. A common approach involves the cyclization of a substituted biphenyl precursor. While various methods exist, a general synthetic strategy is outlined below.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4,6-dimethyldibenzothiophene.

Crystal Growth: The Art and Science of Obtaining Diffractable Crystals

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The goal is to grow a crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-ordered internal lattice and minimal defects. For organic molecules like 4,6-dimethyldibenzothiophene, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration allows for the ordered growth of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

The choice of solvent is crucial and often determined empirically. Solvents with moderate volatility and in which the compound has moderate solubility are often good starting points.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material.[1][2]

Experimental Workflow for SCXRD:

Sources

Spectroscopic Characterization of 4,6-Diethyldibenzothiophene: A Technical Guide

Introduction

4,6-Diethyldibenzothiophene is a substituted aromatic heterocyclic compound of significant interest to researchers in the fields of environmental science and petrochemistry. As a member of the dibenzothiophene family, it represents a class of sulfur-containing compounds that are naturally present in crude oil and are recalcitrant to removal during the hydrodesulfurization process. A thorough understanding of its molecular structure and properties is paramount for the development of more effective catalysts and upgrading processes in the petroleum industry.

This technical guide provides an in-depth analysis of the key spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to a lack of publicly available experimental spectra for this compound, this guide will present predicted spectroscopic data. These predictions are based on established principles of spectroscopy and are supported by a comparative analysis with the well-characterized analogous compound, 4,6-dimethyldibenzothiophene. The methodologies and interpretations presented herein are designed to serve as a valuable resource for scientists and professionals engaged in the study and application of this important molecule.

Molecular Structure

The foundational step in interpreting spectroscopic data is a clear understanding of the molecule's structure. This compound consists of a central thiophene ring fused to two benzene rings, with ethyl groups substituted at the 4 and 6 positions.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be characterized by signals corresponding to the aromatic protons of the dibenzothiophene core and the protons of the two ethyl substituents.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H1, H8) | 7.9 - 8.1 | d | 2H |

| Aromatic (H2, H7) | 7.3 - 7.5 | t | 2H |

| Aromatic (H3, H5) | 7.2 - 7.4 | d | 2H |

| Methylene (-CH₂-) | 2.8 - 3.0 | q | 4H |

| Methyl (-CH₃) | 1.3 - 1.5 | t | 6H |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating nature of the ethyl groups and the deshielding effect of the aromatic rings. The protons H1 and H8 are expected to be the most downfield due to their proximity to the sulfur atom and the anisotropic effect of the adjacent benzene ring.

-

Ethyl Group Protons: The methylene protons (-CH₂-) are adjacent to the aromatic ring and are therefore deshielded, appearing as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and appear as a triplet, coupled to the methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed methodology for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C4, C6 | 140 - 145 |

| C4a, C5a | 135 - 140 |

| C9a, C9b | 130 - 135 |

| C1, C8 | 125 - 130 |

| C2, C7 | 123 - 128 |

| C3, C5 | 120 - 125 |

| Methylene (-CH₂-) | 25 - 30 |

| Methyl (-CH₃) | 15 - 20 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the sulfur atom and the ethyl substituents. The quaternary carbons (C4, C6, C4a, C5a, C9a, C9b) are expected to have distinct chemical shifts.

-

Aliphatic Carbons: The methylene and methyl carbons of the ethyl groups will appear in the upfield region of the spectrum, with the methylene carbon being more downfield due to its attachment to the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2970 - 2850 | Aliphatic C-H stretch | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1465 - 1450 | CH₂ bend | Medium |

| 1380 - 1370 | CH₃ bend | Medium |

| 850 - 800 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of Predicted Spectrum:

-

C-H Stretching: The spectrum will be characterized by sharp peaks above 3000 cm⁻¹ for the aromatic C-H stretches and strong, slightly broader peaks below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl groups.

-

C=C Stretching: The aromatic ring vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Bending Vibrations: The out-of-plane bending of the aromatic C-H bonds will produce strong absorptions in the fingerprint region, which can be indicative of the substitution pattern.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a mull) or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry of this compound will provide information about its molecular weight and fragmentation pattern upon ionization.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Ion | Predicted Relative Abundance |

| 240 | [M]⁺ | High |

| 225 | [M - CH₃]⁺ | Moderate |

| 211 | [M - C₂H₅]⁺ | High |

| 197 | [M - C₃H₇]⁺ | Low |

| 184 | [Dibenzothiophene]⁺ | Low |

Fragmentation Pathway:

The primary fragmentation pathway under electron ionization is expected to involve the cleavage of the ethyl groups.

Caption: Predicted primary fragmentation of this compound in EI-MS.

Rationale for Fragmentation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be prominent at m/z 240.

-

Loss of Methyl Radical: A common fragmentation for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation, resulting in a peak at m/z 225.

-

Loss of Ethyl Radical: The loss of an ethyl radical (•C₂H₅) through benzylic cleavage would lead to a significant fragment at m/z 211.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide has presented a detailed, albeit predictive, overview of the key spectroscopic properties of this compound. By leveraging established spectroscopic principles and drawing comparisons with the closely related 4,6-dimethyldibenzothiophene, we have provided a comprehensive set of expected NMR, IR, and MS data. The outlined experimental protocols offer a robust framework for the future acquisition and validation of this data. It is our hope that this guide will serve as a valuable tool for researchers and professionals in their efforts to understand and characterize this environmentally and industrially significant molecule.

References

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. [Link]

An In-depth Technical Guide to 4,6-Diethyldibenzothiophene: Properties, Synthesis, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 4,6-diethyldibenzothiophene. Due to the limited availability of experimental data for this specific compound, this guide leverages data from the closely related and well-studied analog, 4,6-dimethyldibenzothiophene, to infer its characteristics. The primary application discussed is its use as a model compound in hydrodesulfurization (HDS) studies, a critical process in the refining of transportation fuels. This guide is intended to serve as a valuable resource for researchers in organic synthesis, catalysis, and petroleum chemistry.

Introduction

Dibenzothiophene and its alkylated derivatives are a class of organosulfur compounds that are of significant interest due to their prevalence in crude oil and their impact on the quality and environmental footprint of fossil fuels. This compound, a member of this family, presents a unique challenge in industrial processes due to the steric hindrance around the sulfur atom caused by the two ethyl groups at the 4 and 6 positions. This steric hindrance makes the sulfur atom less accessible to catalysts, rendering the compound resistant to removal by conventional hydrodesulfurization (HDS) methods.

Understanding the physical and chemical properties of this compound is crucial for the development of more efficient HDS catalysts and processes. Furthermore, the dibenzothiophene scaffold is a privileged structure in medicinal chemistry, suggesting potential, though unexplored, applications in drug discovery. This guide aims to consolidate the available information and provide expert insights into the nature of this challenging molecule.

Physicochemical Properties

Table 1: Comparison of Estimated Physical Properties of this compound and Known Properties of 4,6-Dimethyldibenzothiophene

| Property | This compound (Estimated) | 4,6-Dimethyldibenzothiophene[1][2][3][4] |

| Molecular Formula | C₁₆H₁₆S | C₁₄H₁₂S |

| Molecular Weight | 240.36 g/mol | 212.31 g/mol |

| Appearance | Likely a white to off-white solid | White solid |

| Melting Point | Expected to be slightly higher than the dimethyl analog | 153-157 °C |

| Boiling Point | Expected to be higher than the dimethyl analog | ~340 °C |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and hexane. | Insoluble in water; soluble in organic solvents. |

| CAS Number | Not assigned or readily available | 1207-12-1 |

Molecular Structure

The structure of this compound consists of a central thiophene ring fused to two benzene rings, with ethyl groups substituted at the 4 and 6 positions.

Caption: Molecular Structure of this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-rich thiophene ring and the steric hindrance imposed by the flanking ethyl groups.

-

Oxidation: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. This is a common reaction for dibenzothiophenes.

-

Desulfurization: The carbon-sulfur bonds are relatively stable. Cleavage typically requires high temperatures, high pressures, and the presence of a catalyst, as in hydrodesulfurization. The ethyl groups at the 4 and 6 positions sterically hinder the interaction of the sulfur atom with the catalyst surface, making it more resistant to desulfurization compared to unsubstitued dibenzothiophene.

-

Electrophilic Aromatic Substitution: The benzene rings can undergo electrophilic substitution reactions, although the reactivity may be influenced by the deactivating effect of the thiophene ring.

Synthesis

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 4,6-dimethyldibenzothiophene. A common approach involves the cyclization of a diaryl sulfide precursor.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis:

-

Synthesis of 2,2'-Diethyl-diphenyl sulfide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-3-ethylthiophenol and 1-bromo-3-ethylbenzene in a suitable solvent such as dimethylformamide (DMF).

-

Add a copper catalyst, such as copper(I) iodide, and a base, such as potassium carbonate.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Cyclization to this compound:

-

Dissolve the purified 2,2'-diethyl-diphenyl sulfide in a dry, inert solvent such as dichloromethane.

-

Cool the solution in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride, in portions.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by carefully adding ice-water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.

-

Applications in Hydrodesulfurization Research

The primary and most significant application of this compound is as a model compound in hydrodesulfurization (HDS) research. HDS is a vital catalytic process used in the petroleum refining industry to remove sulfur from gasoline, diesel, and other fuel products. The presence of sulfur compounds in fuels leads to the emission of sulfur oxides (SOx) upon combustion, which are major contributors to acid rain and air pollution.

Due to the steric hindrance around the sulfur atom, this compound is considered a "refractory" or difficult-to-remove sulfur compound. Its rate of desulfurization is significantly lower than that of less sterically hindered compounds like dibenzothiophene. Therefore, it serves as a crucial benchmark for evaluating the performance of new and improved HDS catalysts. Researchers synthesize and use this compound to:

-

Assess the activity of novel HDS catalysts: By comparing the conversion of this compound to that of other sulfur compounds, researchers can determine the catalyst's ability to handle sterically hindered molecules.

-

Investigate reaction mechanisms: Studying the desulfurization of this compound helps in elucidating the reaction pathways (e.g., direct desulfurization vs. hydrogenation) that are effective for removing refractory sulfur.

-

Develop kinetic models: The reaction kinetics of this compound HDS are used to model and optimize industrial HDS processes.

Spectroscopic Analysis

-

¹H NMR:

-

Aromatic protons would appear in the region of δ 7.0-8.5 ppm.

-

The methylene protons (-CH₂-) of the ethyl groups would likely appear as a quartet around δ 2.8-3.2 ppm.

-

The methyl protons (-CH₃) of the ethyl groups would appear as a triplet around δ 1.2-1.5 ppm.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the range of δ 120-150 ppm.

-

The methylene carbon would be expected around δ 25-30 ppm.

-

The methyl carbon would appear around δ 13-17 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z = 240.

-

Common fragmentation patterns would involve the loss of a methyl group (M-15) to give a peak at m/z = 225, and the loss of an ethyl group (M-29) to give a peak at m/z = 211.

-

Safety and Handling

Specific toxicity data for this compound are not available. However, as with all chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is likely to be harmful if swallowed, and contact with skin and eyes should be avoided. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound such as 4,6-dimethyldibenzothiophene.

Conclusion

This compound is a sterically hindered organosulfur compound of significant interest in the field of catalysis and petroleum refining. While detailed experimental data on its physical and chemical properties are scarce, its behavior can be reasonably inferred from its close analog, 4,6-dimethyldibenzothiophene. Its primary role as a model compound in hydrodesulfurization research underscores its importance in the ongoing effort to produce cleaner fuels. Further research into the synthesis and properties of this and other hindered dibenzothiophenes will be crucial for the development of the next generation of HDS catalysts.

References

-

4,6-Dimethyldibenzothiophene. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide on 4,6-Diethyldibenzothiophene: A Persistent Organosulfur Compound

This guide provides a comprehensive technical overview of 4,6-diethyldibenzothiophene (4,6-DEBT), a persistent organosulfur compound of significant interest to researchers, environmental scientists, and professionals in the energy sector. By synthesizing fundamental chemical principles with practical analytical and toxicological insights, this document serves as a critical resource for understanding the environmental fate and analytical challenges associated with this class of molecules.

Introduction: The Challenge of Recalcitrant Organosulfur Compounds

Persistent Organic Pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes.[1] Because of their persistence, POPs bioaccumulate with potential adverse impacts on human health and the environment.[1] Among these, organosulfur compounds found in fossil fuels represent a significant challenge. Dibenzothiophene (DBT) and its alkylated derivatives are notorious for their resistance to hydrodesulfurization (HDS), a critical refining process for removing sulfur from petroleum products.[2]

The alkyl substitution pattern on the DBT core structure plays a pivotal role in its recalcitrance. Specifically, alkyl groups at the 4- and 6-positions, such as in this compound, sterically hinder the sulfur atom, making it less accessible to catalytic removal.[2][3] This persistence leads to their presence in heavy petroleum fractions and their potential release into the environment through spills and incomplete combustion, necessitating a thorough understanding of their behavior and detection.

Physicochemical Properties and Molecular Structure

While specific experimental data for this compound is sparse, its properties can be inferred from its close analog, 4,6-dimethyldibenzothiophene (4,6-DMDBT), and general principles of physical organic chemistry.

Molecular Structure

4,6-DEBT possesses a tricyclic aromatic structure with a central thiophene ring fused to two benzene rings. The ethyl groups at the 4 and 6 positions are key to its properties.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Physicochemical Properties (Inferred)

The addition of ethyl groups compared to methyl groups in 4,6-DMDBT is expected to increase the molecule's lipophilicity and boiling point.

| Property | Inferred Value/Characteristic for 4,6-DEBT | Rationale/Comparison with 4,6-DMDBT |

| Molecular Formula | C16H16S | Based on structure |

| Molar Mass | 240.36 g/mol | Calculated from formula |

| Melting Point | Expected to be a solid at room temperature | 4,6-DMDBT has a melting point of 153-157 °C.[4] The larger ethyl groups may affect crystal packing, leading to a different melting point. |

| Boiling Point | Higher than 4,6-DMDBT | Increased molecular weight and van der Waals forces. |

| Water Solubility | Very low | High lipophilicity due to the aromatic rings and alkyl chains. |

| Log Kow | High | Expected to be greater than that of 4,6-DMDBT, indicating a strong tendency to partition into organic phases and bioaccumulate.[5] |

| Vapor Pressure | Low | Consistent with a high boiling point and molecular weight. |

Environmental Fate and Biodegradation

The environmental persistence of 4,6-DEBT is a primary concern. Its low water solubility and high octanol-water partition coefficient suggest that it will predominantly associate with organic matter in soil and sediment.

Biodegradation Pathways

Microbial degradation of dibenzothiophenes generally proceeds through two main pathways:

-

The "Kodama" Pathway (Destructive): In this pathway, the carbon skeleton of the DBT molecule is degraded.[6][7] This pathway is less specific for sulfur removal and is often used by microorganisms that can utilize the compound as a carbon and energy source.[7] The process involves initial dioxygenation and ring cleavage.[8][9]

-

The "4S" Pathway (Sulfur-Specific): This pathway is of great interest for industrial applications as it selectively removes the sulfur atom without degrading the carbon structure, thus preserving the fuel value of the hydrocarbon backbone.[7][8] The pathway involves a sequence of enzymatic oxidations of the sulfur atom to sulfoxide and then sulfone, followed by C-S bond cleavage.

For sterically hindered compounds like 4,6-DEBT, the "4S" pathway is significantly impeded. The ethyl groups shield the sulfur atom, making it difficult for the initial monooxygenases to access it.[2] This steric hindrance is the primary reason for the recalcitrance of 4- and 6-substituted DBTs. While biodegradation can still occur, the rates are expected to be very slow compared to the parent DBT. Some microbial strains, however, have shown the ability to degrade alkylated DBTs.[6]

Diagram: Generalized Biodegradation Pathways of Dibenzothiophenes

Caption: Generalized microbial degradation pathways for dibenzothiophenes.

Analytical Methodologies

The detection and quantification of 4,6-DEBT in complex environmental matrices require robust analytical methods capable of high sensitivity and selectivity. Gas chromatography is the cornerstone technique for analyzing persistent organic pollutants like 4,6-DEBT.[1][10]

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

-

Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to isolate POPs from aqueous matrices.[11]

-

Soil and Sediment Samples: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction are effective for extracting semi-volatile compounds from solid samples.[12]

-

Biological Tissues: Extraction often involves homogenization with an organic solvent, followed by cleanup steps to remove lipids.[12]

A crucial step after extraction is sample cleanup to remove co-extracted matrix interferences.[13] Techniques like gel permeation chromatography (GPC) or column chromatography with silica or alumina are often necessary.[13]

Protocol: Extraction and Cleanup of 4,6-DEBT from Sediment

-

Sample Preparation: Air-dry the sediment sample and sieve to remove large debris. Homogenize the sample.

-

Soxhlet Extraction:

-

Place 10-20 g of the homogenized sediment into a cellulose extraction thimble.

-

Add a surrogate standard to the sample to monitor extraction efficiency.

-

Extract with a 1:1 mixture of hexane and dichloromethane for 18-24 hours.

-

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Sulfur Removal: If elemental sulfur is expected to be present, add activated copper granules to the extract and agitate to remove it.

-

Column Chromatography Cleanup:

-

Prepare a chromatography column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute with a non-polar solvent (e.g., hexane) to separate aliphatic hydrocarbons.

-

Elute with a solvent of increasing polarity (e.g., a mixture of hexane and dichloromethane) to collect the aromatic fraction containing 4,6-DEBT.

-

-

Final Concentration: Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard for quantification.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of 4,6-DEBT.[10][11]

| Parameter | Recommended Setting | Rationale |

| GC Column | A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) | Provides good separation of polycyclic aromatic compounds based on their boiling points and polarity.[1] |

| Injection Mode | Splitless injection | Maximizes the transfer of analyte onto the column for trace-level analysis. |

| Oven Program | A temperature gradient from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) | Allows for the separation of a wide range of compounds with different volatilities. |

| MS Detector | Electron Ionization (EI) source | Provides reproducible fragmentation patterns for compound identification. |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of 4,6-DEBT. |

Characteristic Ions for 4,6-DEBT (Predicted):

-

Molecular Ion (M+): m/z 240

-

Fragment Ion (M-15)+: m/z 225 (loss of a methyl group from an ethyl substituent)

-

Fragment Ion (M-29)+: m/z 211 (loss of an ethyl group)

Diagram: Analytical Workflow for 4,6-DEBT

Caption: A typical analytical workflow for the determination of 4,6-DEBT.

Toxicological Profile and Considerations

There is a significant lack of specific toxicological data for this compound.[14] However, based on the known toxicity of related polycyclic aromatic compounds and other POPs, some potential hazards can be inferred.

-

Potential for Bioaccumulation: Due to its high lipophilicity, 4,6-DEBT is likely to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain.[5]

-

General Toxicity: Dibenzothiophene itself is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[15][16] It is reasonable to assume that 4,6-DEBT would exhibit similar aquatic toxicity.

-

Metabolism and Toxicokinetics: The metabolism of benzothiophene derivatives in biological systems can proceed through pathways such as hydroxylation, catalyzed by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate.[17][18] The persistence of 4,6-DEBT in the environment suggests it may also be resistant to metabolic degradation in organisms, potentially leading to a long biological half-life.

Causality in Toxicity: The toxicity of many POPs is related to their ability to interact with cellular receptors or to be metabolically activated to more reactive intermediates. The planarity of the DBT ring system could allow for intercalation with DNA, and metabolic oxidation could potentially form reactive epoxide intermediates, although this has not been demonstrated for 4,6-DEBT.

Given the data gap, further research into the acute and chronic toxicity, carcinogenicity, and endocrine-disrupting potential of this compound is imperative.

Conclusion and Future Directions

This compound represents a persistent and analytically challenging organosulfur compound. Its steric hindrance makes it resistant to both industrial desulfurization processes and environmental degradation. This guide has outlined its inferred physicochemical properties, environmental fate, analytical methodologies, and potential toxicological concerns based on current knowledge of related compounds.

The primary challenge remains the lack of direct experimental data for 4,6-DEBT. Future research should focus on:

-

Synthesis of analytical standards to enable accurate quantification and toxicological testing.

-

Determination of key physicochemical properties to improve environmental fate modeling.

-

Investigation of its biodegradation by specific microbial consortia to identify potential bioremediation strategies.

-

Comprehensive toxicological studies to assess its risk to environmental and human health.

By addressing these knowledge gaps, the scientific community can better understand and mitigate the potential impacts of this persistent organosulfur compound.

References

- Application of gas chromatography in environmental analysis: Recent methods for detecting pollutants. (n.d.). Google Books.

- Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. (2022, August 4). Chromatography Online.

- Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs) by Gas Chromatography. (n.d.). Separation Science.

- 4,6-Dimethyldibenzothiophene. (n.d.). Wikipedia.

- Synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene. (2008, March 24). ScienceDirect.

- 4,6-Dimethyldibenzothiophene 97 1207-12-1. (n.d.). Sigma-Aldrich.

- Analytical Methods for Monitoring POPs. (n.d.). UN iLibrary.

- Synthesis of 4,6-Dimethyldibenzothiophene and 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene via Tilak Annulation. (2025, August 6). ResearchGate.

- Dibenzothiophene, 4,6-dimethyl-. (n.d.). NIST WebBook.

- Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. (2025, August 9). ResearchGate.

- Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (n.d.). National Institutes of Health.

- A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. (n.d.). Canadian Science Publishing.

- In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics. (2026, January 8). PubMed.

- Degradation of dibenzothiophene by Brevibacterium sp.DO. (2025, August 5). ResearchGate.

- SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

- Reactivity of Alkyldibenzothiophenes Using Theoretical Descriptors. (2014, February 11). Semantic Scholar.

- Dibenzothiophene Degradation Pathway. (1997, December 15). Eawag-BBD.

- Reactivities of Various Alkyl Dibenzothiophenes in Oxidative Desulfurization of Middle Distillate with Cumene Hydroperoxide. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (2007, October 18). Fisher Scientific.

- Speciation of Alkylated Dibenzothiophenes Through Correlation of Structure and Gas Chromatographic Retention Indexes. (2006, June 9). PubMed.

- Disposition and metabolism of a new benzothiophene antiestrogen in rats, dogs and monkeys. (n.d.). PubMed.

- Degradation of dibenzothiophene and its metabolite 3-hydroxy-2-formylbenzothiophene by an environmental isolate. (2014, April 12). PubMed.

- Dibenzothiophene. (n.d.). Santa Cruz Biotechnology.

- Analytical Methods. (n.d.). Google Books.

- Toxicokinetics and Metabolism: Understanding the Fate of Toxins in Biological Systems. (2023, November 28). News-Medical.net.

- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.

- Occurrence, physicochemical properties and environmental behavior of polychlorinated dibenzothiophenes: A comprehensive review and future perspectives. (2024, March 15). PubMed.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 4,6-Dimethyldibenzothiophene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-二甲基二苯并噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Occurrence, physicochemical properties and environmental behavior of polychlorinated dibenzothiophenes: A comprehensive review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dibenzothiophene Degradation Pathway [eawag-bbd.ethz.ch]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. un-ilibrary.org [un-ilibrary.org]

- 12. env.go.jp [env.go.jp]

- 13. Strategies for Improving Sample Clean-up During the Analysis of Persistent Organic Pollutants (POPs) by Gas Chromatography | Separation Science [sepscience.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. In vivo and in vitro toxicokinetics including metabolism, isozyme mapping, and monoamine oxidase inhibition of three (2-aminopropyl)benzo[b]thiophene (APBT) psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. azolifesciences.com [azolifesciences.com]

Geochemical significance of alkylated dibenzothiophenes

An In-depth Technical Guide to the Geochemical Significance of Alkylated Dibenzothiophenes

Abstract

Alkylated dibenzothiophenes (ADBTs) are sulfur-containing polycyclic aromatic compounds that are ubiquitous in fossil fuels and sedimentary organic matter.[1] Their remarkable thermal stability and resistance to biodegradation make them invaluable molecular fossils, providing critical insights into the geological history of petroleum source rocks and crude oils.[2] This technical guide provides a comprehensive overview of the geochemical significance of ADBTs, detailing their formation, distribution, and application as robust indicators of thermal maturity and depositional environments. We will explore the analytical methodologies used to identify and quantify these compounds and discuss the interpretation of key isomer ratios that are fundamental to petroleum system analysis. This guide is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and environmental forensics.

Part 1: The Genesis of Dibenzothiophenes in the Geosphere

Molecular Structure and Nomenclature

Dibenzothiophene (DBT) is a heterocyclic aromatic compound consisting of two benzene rings fused to a central thiophene ring. Alkylated dibenzothiophenes are derivatives of this parent structure with one or more alkyl groups (typically methyl, ethyl, etc.) attached to the benzene rings. The specific positions of these alkyl groups are crucial for their geochemical application.

Caption: Molecular structures of Dibenzothiophene and 4-Methyldibenzothiophene.

Formation Pathways

The sulfur in dibenzothiophenes primarily originates from sulfate in the depositional environment, which is reduced to hydrogen sulfide (H₂S) by sulfate-reducing bacteria during early diagenesis.[3][4][5] In anoxic environments with low iron availability, this H₂S reacts with organic matter, incorporating sulfur into the molecular structure of precursor organic compounds.[5]

One proposed pathway involves the reaction of thiophenols, which can be generated from phenols and inorganic sulfides, to form DBTs through a series of cyclization and elimination reactions.[6][7] The initial composition and concentration of these sulfur-containing compounds are heavily influenced by the type of organic matter and the specific conditions of the depositional environment.[8]

Part 2: Alkylated Dibenzothiophenes as Molecular Geothermometers

The thermal maturity of a source rock, which is the extent to which it has been altered by heat over geological time, is a critical factor in determining its potential to generate hydrocarbons.[9][10] Ratios of specific ADBT isomers, which have different thermal stabilities, serve as reliable indicators of thermal maturity.[11][12]

The Methyldibenzothiophene Ratio (MDR)

The most widely used maturity parameter based on ADBTs is the Methyldibenzothiophene Ratio (MDR), which is the ratio of 4-methyldibenzothiophene (4-MDBT) to 1-methyldibenzothiophene (1-MDBT).

MDR = [4-MDBT] / [1-MDBT]

The underlying principle is the difference in thermal stability between the two isomers. 1-MDBT is sterically hindered and therefore less thermally stable than 4-MDBT. As thermal maturity increases, the less stable 1-MDBT is progressively destroyed or converted to more stable isomers, leading to an increase in the MDR.[12] This ratio is particularly effective for assessing the maturity of Type II-S (sulfur-rich) source rocks.[12]

Dimethyl- and Trimethyldibenzothiophene Ratios for Higher Maturity Ranges

For highly mature source rocks, oils, and condensates, where 1-MDBT concentrations may be too low for accurate measurement, ratios of more thermally stable dimethyl- (DMDBT) and trimethyldibenzothiophene (TMDBT) isomers can be used.[13] For example, the ratio of (2,6 + 3,6)-DMDBT to 1,4-DMDBT also shows a good correlation with increasing maturity.[13] These advanced parameters extend the applicability of ADBTs for maturity assessment into the gas generation window.[13]

| Maturity Parameter | Formula | Typical Range for Oil Generation | Reference |

| MDR | [4-MDBT] / [1-MDBT] | Increases with maturity | [12] |

| DMDBT Ratio | [(2,6+3,6)-DMDBT] / [1,4-DMDBT] | Increases with maturity | [13] |

Part 3: Decoding the Depositional Environment with Dibenzothiophenes

The relative abundance of dibenzothiophenes compared to other aromatic compounds, such as phenanthrenes and dibenzofurans, can provide valuable information about the depositional environment of the source rock.[14][15]

Dibenzothiophene/Phenanthrene Ratio (DBT/P)

The ratio of dibenzothiophene to phenanthrene (DBT/P) is often used to infer the lithology of the source rock. Higher DBT/P ratios are typically associated with marine carbonate or other clay-poor source rocks, where the limited availability of iron allows for greater incorporation of sulfur into the organic matter.[14] Conversely, lower DBT/P ratios are indicative of marine shales or terrestrial source rocks where iron is more abundant, leading to the formation of pyrite and less sulfur incorporation into the kerogen.[14]

Ternary Diagrams: Fluorenes, Dibenzothiophenes, and Dibenzofurans

A ternary diagram plotting the relative abundances of fluorenes (FLs), dibenzothiophenes (DBTs), and dibenzofurans (DBFs) can effectively distinguish between different depositional environments.[15]

-

DBT-rich samples often point to marine carbonate or evaporitic environments.[15]

-

DBF-rich samples are typically associated with terrestrial, fresh-water, or lacustrine environments.[15]

-

FL-rich samples can indicate terrestrial input with some marine influence.

Caption: Ternary diagram illustrating the use of FLs, DBTs, and DBFs to infer depositional environments.

Part 4: Analytical Workflow for Alkylated Dibenzothiophene Analysis

The analysis of ADBTs in geological samples requires precise and sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the identification and quantification of these compounds.[16][17][18][19]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Crude oil or rock extracts are fractionated using liquid chromatography to isolate the aromatic fraction, which contains the dibenzothiophenes.[20]

-

GC Separation : The aromatic fraction is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column.[21]

-

MS Detection and Identification : As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).[16] Dibenzothiophene and its methylated homologues are identified by their characteristic mass spectra.[11][15] For example, DBT has a molecular ion at m/z 184, MDBTs at m/z 198, and DMDBTs at m/z 212.[15]

-

Quantification : The concentration of each isomer is determined by integrating the area of its corresponding peak in the mass chromatogram and comparing it to the response of an internal standard.[11]

Caption: Experimental workflow for the analysis of alkylated dibenzothiophenes.

Part 5: Conclusion

Alkylated dibenzothiophenes are powerful tools in the field of geochemistry. Their distribution and isomer ratios provide a robust framework for assessing the thermal maturity of source rocks and crude oils, as well as for reconstructing the depositional environment and lithology of the source rock. The analytical techniques for their study are well-established, with GC-MS being the cornerstone for their identification and quantification. As analytical capabilities continue to improve, the study of these and other sulfur-containing aromatic compounds will undoubtedly reveal even more detailed information about the Earth's petroleum systems.

References

- Danaher Life Sciences. Biomarker Discovery using Mass Spectrometry.

- NIH. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery.

- Wiley Analytical Science. GC/MS for biomarkers in geological, environmental and forensic research.

- SCION Instruments. Crude Oil Analysis and Biomarker Testing Using GC-MS.

- GeoScienceWorld Books.

- AAPG Wiki.

- Arome Science. Mass Spectrometry in Metabolomics: Advanced Methods for Biomarker Discovery and Personalized Medicine.

- MDPI. A Probable Origin of Dibenzothiophenes in Coals and Oils.

- AAPG Bulletin | GeoScienceWorld.

- Taylor & Francis.

- ResearchGate.

- ResearchGate.

- Effect of Sulfur Contents on Polycyclic Aromatic Compounds in Low-Rank Bituminous Coals.

- ResearchGate. (PDF)

- CoLab.

- Taylor & Francis. Dibenzothiophene – Knowledge and References.

- ResearchGate. Qualitative and quantitative analysis of dibenzothiophene, its methylated homologues, and benzonaphthothiophenes in crude oils, coal, and sediment extracts | Request PDF.

- ResearchGate.

- MDPI. The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical.

- ResearchGate. A) Dibenzothiophene/Phenanthrene vs. MDR depicting high organic....

- ResearchGate. (PDF)

- ResearchGate. A Probable Origin of Dibenzothiophenes in Coals and Oils.

- ResearchGate. (PDF) Ternary Diagram of Fluorenes, Dibenzothiophenes and Dibenzofurans: Indicating Depositional Environment of Crude Oil Source Rocks.

- ACS Publications.

- MDPI. Assessment and Characterization of Alkylated PAHs in Selected Sites across Canada.

- ACS Publications.

- ResearchGate. Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances | Request PDF.

- SpringerLink.

- ResearchGate. Effects of synthetic maturation on phenanthrenes and dibenzothiophenes over a maturity range of 0.6 to 4.7% EASY%Ro | Request PDF.

- Environmental Forensic Principals for Sources Allocation of Polycyclic Arom

- Distribution and geochemical significance of alkylbenzenes for crude oil with different depositional environments and thermal ma.

- CalTech GPS.

- ACS Publications.

- Sulfur-rich (Type II-S)

- ResearchGate.

- ACS Publications. Extraction of Dibenzothiophenes from Petroleum Feedstocks Using a Ruthenium Complex in Aqueous Solution.

- ACS Publications. DFT Study on the Dibenzothiophene Pyrolysis Mechanism in Petroleum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sulfur-rich (Type II-S) source rocks and associated hydrocarbons » Integrated Geochemical Interpretation [igiltd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wiki.aapg.org [wiki.aapg.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. Biomarker Testing and Crude Oil Analysis | Using Chromatography [scioninstruments.com]

- 19. Mass Spectrometry in Metabolomics: Advanced LC-MS & GC-MS Techniques for Biomarker Discovery [arome-science.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability and Predicted Degradation Pathways of 4,6-Diethyldibenzothiophene

Abstract

4,6-Diethyldibenzothiophene (4,6-DEDBT) represents a class of sterically hindered organosulfur compounds that pose significant challenges in various industrial and pharmaceutical processes due to their high thermal and chemical stability. Understanding the limits of this stability and the pathways through which degradation occurs under thermal stress is critical for process optimization, catalyst development, and drug stability studies. Direct experimental data on the thermal decomposition of 4,6-DEDBT is notably scarce in publicly available literature. This technical guide, therefore, serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By leveraging extensive data from its well-studied analog, 4,6-dimethyldibenzothiophene (4,6-DMDBT), and applying fundamental principles of chemical kinetics and thermodynamics, this document outlines the predicted thermal degradation pathways of 4,6-DEDBT. Furthermore, it provides detailed, field-proven experimental protocols using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to enable researchers to validate these predictions and generate definitive data. The structure of this guide is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to the study of this resilient molecule.

Introduction: The Challenge of Sterically Hindered Dibenzothiophenes

Structure and Significance

Dibenzothiophene and its alkylated derivatives are aromatic heterocyclic compounds that are of significant interest across multiple scientific domains. In the petroleum industry, they are recognized as some of the most refractory sulfur-containing molecules, resisting conventional hydrodesulfurization (HDS) processes. In pharmaceutical development, the dibenzothiophene core can be a scaffold for various therapeutic agents, and understanding its stability is paramount. The 4,6-dialkyl-substituted variants, such as this compound, are particularly noteworthy due to the steric shielding of the sulfur atom by the alkyl groups positioned on the adjacent benzene rings. This structural feature significantly impacts the molecule's reactivity.

The Role of Steric Hindrance: Extrapolating from 4,6-DMDBT to 4,6-DEDBT

The majority of research on sterically hindered dibenzothiophenes has focused on 4,6-dimethyldibenzothiophene (4,6-DMDBT). In catalytic HDS, the methyl groups are known to block the "direct desulfurization" (DDS) pathway, which requires the sulfur atom to directly interact with a catalyst's active site.[1] This steric hindrance forces the reaction to proceed through a higher-energy hydrogenation (HYD) pathway.

When considering purely thermal degradation (pyrolysis), which occurs in the absence of catalysts, this steric effect remains critically important. The ethyl groups in 4,6-DEDBT are larger and possess greater conformational flexibility than the methyl groups in 4,6-DMDBT. This increased steric bulk is predicted to further stabilize the C-S bonds by shielding them from intermolecular attack, potentially leading to a higher onset temperature for thermal decomposition.[2][3] However, the ethyl groups also introduce new potential points of failure: the Cα-Cβ bonds within the side chains, which are not present in 4,6-DMDBT.

Thermodynamic Foundations of Thermal Stability

Bond Dissociation Energy (BDE) as a Predictor of Lability

The thermal stability of a molecule is fundamentally governed by the strength of its covalent bonds. The Bond Dissociation Energy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, yielding two radical fragments.[4] Bonds with lower BDEs represent the weakest links in a molecule and are the most likely sites for initiating thermal decomposition. By analyzing the BDEs of the various bonds within 4,6-DEDBT, we can logically predict the initial steps of its degradation.

Comparative BDE Analysis for 4,6-DEDBT

While specific, experimentally determined BDE values for 4,6-DEDBT are not available, we can make reliable estimations based on values for similar bond types found in the literature.[5] This analysis allows us to rank the lability of the key bonds and propose the most probable degradation initiation steps.

| Bond Type in 4,6-DEDBT | General Representative Bond | Typical BDE (kJ/mol) | Predicted Lability | Rationale |

| Aromatic C—S | C₆H₅—S- | ~300-350 | Moderate | The C-S bonds are part of a stable aromatic system but are generally weaker than C-C aromatic bonds. Steric shielding by ethyl groups likely increases the effective energy required for cleavage.[1] |

| Ethyl Cβ—H | CH₃CH₂—H | ~423 | Low | Primary C-H bonds are strong and not typically the initial site of thermal cleavage.[4] |

| Aromatic C—C (Ethyl) | C₆H₅—CH₂CH₃ | ~300-320 | High | The bond connecting the ethyl group to the aromatic ring is a potential weak point, susceptible to homolytic cleavage to form an ethyl radical and a dibenzothienyl radical. |

| Ethyl Cα—Cβ | CH₃—CH₂C₆H₅ | ~250-280 | Very High | This aliphatic C-C bond is predicted to be the weakest link in the molecule. Cleavage via β-scission would yield a methyl radical and a stabilized benzyl-type radical on the dibenzothiophene core. |

Causality Behind the Prediction: The analysis strongly suggests that thermal degradation will be initiated not by the direct cleavage of the sterically shielded C-S bonds, but by the fragmentation of the more accessible and energetically weaker C-C bonds within the ethyl side chains. This is a critical distinction from simpler, non-alkylated aromatic systems.

Predicted Thermal Degradation Pathways of 4,6-DEDBT

Based on the BDE analysis, we can propose three primary pathways for the thermal decomposition of 4,6-DEDBT in an inert atmosphere.

Pathway I: Side-Chain Cleavage (Initiation via Cα-Cβ Scission) This is the most probable initiation pathway due to the lower BDE of the Cα-Cβ bond.

-

Initiation: Homolytic cleavage of the Cα-Cβ bond in one of the ethyl groups to produce a methyl radical (•CH₃) and a 4-ethyl-6-(1-dibenzothienyl)methyl radical.

-

Propagation: The highly reactive methyl radical can abstract a hydrogen atom from another 4,6-DEDBT molecule, leading to the formation of methane and another large radical, propagating a chain reaction.

-

Termination/Products: The resulting large radicals can undergo further fragmentation, cyclization, or recombination to form a complex mixture of products, including 4-ethyl-6-methyldibenzothiophene and various polycyclic aromatic compounds.

Pathway II: De-ethylation (Initiation via Aromatic C-C Scission) This pathway involves the cleavage of the entire ethyl group.

-

Initiation: Cleavage of the bond between the aromatic ring and an ethyl group, producing an ethyl radical (•CH₂CH₃) and a 4-ethyl-dibenzothienyl radical.

-

Propagation/Products: The ethyl radical can abstract hydrogen to form ethane or undergo disproportionation to form ethene and ethane. The dibenzothienyl radical can stabilize or react further.

Pathway III: C-S Bond Cleavage (Direct Desulfurization) While sterically hindered, this pathway will become more significant at very high temperatures where sufficient energy is available to overcome the steric barrier and the intrinsic bond strength.

-

Initiation: Homolytic cleavage of one of the C-S bonds, leading to the formation of a diradical.

-

Products: This diradical would be highly unstable and likely rearrange rapidly, extruding the sulfur atom (which could form H₂S if a hydrogen source is present) and leading to the formation of diethyl-biphenyl derivatives.

Caption: Predicted thermal degradation pathways of 4,6-DEDBT.

Experimental Workflow for a Definitive Thermal Analysis

To validate the predicted pathways and quantify the thermal stability of 4,6-DEDBT, a two-pronged experimental approach is required. This workflow is designed to be self-validating: TGA provides the "what temperature" and Py-GC-MS provides the "what products," creating a complete picture of the degradation process.

Caption: Self-validating workflow for thermal analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality: TGA is the foundational experiment. It measures mass loss as a function of temperature, providing a precise quantitative measure of thermal stability. The choice of a high-purity inert atmosphere (nitrogen or argon) is crucial to ensure the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidation.[6]

Step-by-Step Methodology:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards. Ensure the sample pan (platinum or ceramic) is tared.

-

Sample Preparation: Weigh 5-10 mg of high-purity 4,6-DEDBT directly into the tared TGA pan. An accurate mass reading is essential for quantitative analysis.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert environment.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 700°C at a constant heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducibility.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. The primary output will be a plot of percent mass versus temperature. The first derivative of this curve (DTG) highlights the temperature of maximum mass loss rate.

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Causality: While TGA tells us when the molecule degrades, Py-GC-MS tells us what it degrades into.[7] This technique involves rapidly heating the sample to a specific temperature (pyrolysis) and immediately transferring the volatile degradation products into a GC-MS system for separation and identification.[8] The pyrolysis temperatures are chosen based on the TGA results (e.g., the onset of decomposition) to ensure the observed products are relevant to the thermal degradation process.

Step-by-Step Methodology:

-

Instrument Preparation: A Py-GC-MS system, such as one equipped with a CDS Analytical Pyroprobe, is required. The GC is coupled to a mass spectrometer.[9]

-

Sample Preparation: Place approximately 0.2-0.5 mg of 4,6-DEDBT into a quartz pyrolysis tube.

-

Pyrolysis Program:

-

Perform separate pyrolysis runs at key temperatures identified by TGA (e.g., Tₒₙₛₑₜ, Tₘₐₓ).

-

Set the pyrolysis temperature (e.g., 300°C, 600°C, 900°C) with a rapid heating rate (e.g., 20°C/ms) and a hold time of 15-20 seconds.[9]

-

The pyrolysis interface should be heated (e.g., to 300°C) to prevent condensation of products.

-

-

Gas Chromatography:

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic and hydrocarbon products.

-

Oven Program: Hold at 50°C for 2 minutes, then ramp at 5-10°C/min to 280-300°C and hold for 10-20 minutes. This program separates highly volatile products from larger, less volatile fragments.

-

-

Mass Spectrometry:

-

Ionization: Standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550 to capture small fragments (like methane) and larger products (like diethyl-biphenyl).

-

Identification: Identify eluted compounds by comparing their mass spectra against a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

-

Data Interpretation and Expected Outcomes

Interpreting TGA Data

The TGA results will provide the key thermal stability parameters for 4,6-DEDBT.

| Parameter | Description | Expected Outcome for 4,6-DEDBT |

| Tₒₙₛₑₜ (Onset Temperature) | The temperature at which significant, measurable mass loss begins. | Expected to be high (>300°C) due to the stable aromatic core. Likely higher than analogous, less sterically hindered molecules. |

| Tₘₐₓ (Peak Temperature) | The temperature of the maximum rate of mass loss, determined from the peak of the DTG curve. | Indicates the point of most rapid decomposition. |

| Residual Mass | The percentage of mass remaining at the end of the experiment (e.g., at 700°C). | A high residual mass may indicate the formation of non-volatile carbonaceous char. |

Elucidating Structures from Py-GC-MS

The Py-GC-MS data will provide direct evidence to confirm or refute the predicted degradation pathways. By identifying the pyrolysis products, we can piece together the fragmentation mechanism.

| Predicted Pathway | Key Expected Products | Expected Mass Spectra Features (m/z) |

| Pathway I | Methane, 4-ethyl-6-methyldibenzothiophene | CH₄: 16, 15. C₁₅H₁₄S: 226 (M+), fragments |

| Pathway II | Ethene, Ethane, 4-ethyldibenzothiophene | C₂H₄: 28. C₂H₆: 30. C₁₄H₁₂S: 212 (M+), fragments |

| Pathway III | 3,3'-Diethylbiphenyl | C₁₆H₁₈: 210 (M+), 181 ([M-C₂H₅]+) |

Conclusion and Future Work

This guide establishes a robust, theoretically grounded framework for understanding and experimentally determining the thermal stability and degradation pathways of this compound. Based on the foundational principles of bond dissociation energies and extensive data from its dimethyl analog, it is predicted that the thermal degradation of 4,6-DEDBT is initiated by the cleavage of the C-C bonds in its ethyl side chains, rather than the sterically shielded C-S bonds.

The provided step-by-step protocols for TGA and Py-GC-MS offer a clear and validated methodology for researchers to confirm these predictions. Successful execution of this experimental workflow will yield the first definitive public data on 4,6-DEDBT's thermal behavior, providing crucial insights for its application in high-temperature industrial processes and for assessing its stability as a component in pharmaceutical compounds. Future work should focus on kinetic analysis of the degradation process to determine activation energies and reaction orders, providing an even deeper level of mechanistic understanding.

References

-